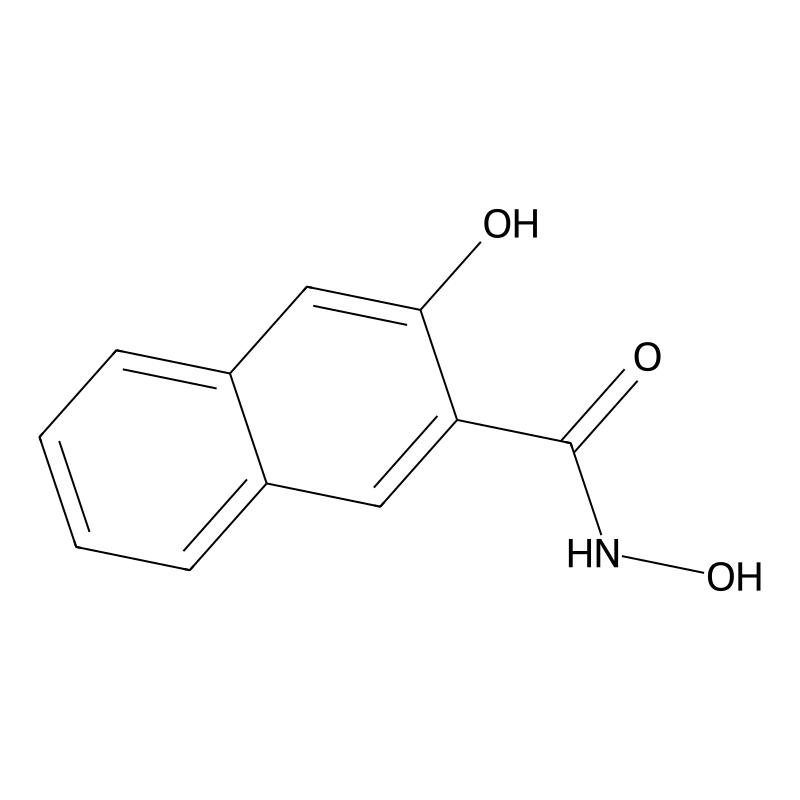

N,3-dihydroxynaphthalene-2-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antimicrobial Agents

Scientific Field: Pharmacology and Microbiology.

Summary of Application: N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives, which include N,3-dihydroxynaphthalene-2-carboxamide, have been synthesized and characterized as potential antimicrobial agents.

Methods of Application: The compounds were synthesized and their antimicrobial activity was tested against various bacterial strains.

Material Science

Scientific Field: Material Science.

Summary of Application: N,3-dihydroxynaphthalene-2-carboxamide is used in material science for various applications.

Antituberculosis Agents

Summary of Application: N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives, which include N,3-dihydroxynaphthalene-2-carboxamide, have been synthesized and characterized as potential antituberculosis agents.

Methods of Application: The compounds were synthesized and their antituberculosis activity was tested against Mycobacterium tuberculosis.

Results: N-[3,5-bis(trifluoromethyl)phenyl]- and N-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide revealed activity against M.

Antioxidant Agents

Scientific Field: Biochemistry.

Summary of Application: Thiophene-2-carboxamide derivatives, which can include N,3-dihydroxynaphthalene-2-carboxamide, have been synthesized and characterized for their potential antioxidant properties.

Methods of Application: The compounds were synthesized and their antioxidant properties were evaluated using the ABTS method.

N,3-dihydroxynaphthalene-2-carboxamide is an organic compound with the molecular formula C₁₁H₉NO₃. It features a naphthalene backbone substituted with hydroxyl and carboxamide functional groups. The compound is recognized for its potential biological activities, particularly in antimicrobial applications. Its structure includes two hydroxyl groups located at the 3 and 7 positions of the naphthalene ring, and a carboxamide group at the 2 position, contributing to its unique chemical properties and reactivity.

Due to the limited research on DHNCA, its mechanism of action in biological systems or interaction with other compounds remains unknown.

No information on the safety hazards associated with DHNCA, including flammability, reactivity, or toxicity, is currently available.

Future Research Directions

- Investigation into the synthesis and purification methods for DHNCA.

- Characterization of its physical and chemical properties.

- Exploration of potential applications in various fields, such as material science or medicinal chemistry.

- In-silico or in-vitro studies to understand its potential biological activity.

- Reduction Reactions: The compound can be synthesized from its corresponding nitro derivatives through reduction processes.

- Carboxylation: The amine form of this compound can be carboxylated to yield different derivatives.

- Antimicrobial Activity: It has shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus, indicating its potential as a therapeutic agent in treating infections.

Research indicates that N,3-dihydroxynaphthalene-2-carboxamide exhibits notable biological activities:

- Antimicrobial Properties: Derivatives of this compound have demonstrated effectiveness against resistant bacterial strains, with minimum inhibitory concentrations ranging from 0.16 to 0.68 µM .

- Potential Therapeutic Uses: Its activity suggests potential applications in treating conditions such as tuberculosis and other mycobacterial infections without significant cytotoxicity to human cells.

Several synthetic routes have been documented for N,3-dihydroxynaphthalene-2-carboxamide:

- Reduction of Nitro Compounds: This method involves reducing the corresponding nitro derivatives to yield the desired amine.

- Carboxylation of Amines: Following the reduction step, carboxylation can be performed to introduce the carboxamide functionality .

- Alternative Synthetic Routes: Other methods may include various coupling reactions involving naphthalene derivatives and functionalized phenols.

The applications of N,3-dihydroxynaphthalene-2-carboxamide are diverse:

- Pharmaceutical Development: Its antimicrobial properties make it a candidate for drug development aimed at treating resistant bacterial infections.

- Research Tool: It serves as a reference compound in studies exploring the chemistry of naphthalene derivatives and their biological implications.

Interaction studies involving N,3-dihydroxynaphthalene-2-carboxamide focus on its binding affinity and efficacy against various biological targets:

- Antimicrobial Mechanisms: Investigations into how this compound interacts with bacterial cell walls or metabolic pathways are ongoing.

- Comparative Studies: Its interactions are often compared with other known antimicrobial agents to evaluate efficacy and resistance profiles .

Similar Compounds: Comparison

N,3-dihydroxynaphthalene-2-carboxamide shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3,7-Dihydroxy-naphthalene-2-carboxylic acid | C₁₁H₈O₄ | Contains similar hydroxyl and carboxylic groups but lacks amide functionality. |

| 2,3-Dihydroxynaphthalene | C₁₀H₈O₂ | A simpler dihydroxy derivative without a carboxylic group. |

| N-(3-Hydroxybenzyl)-3,7-dihydroxynaphthalene-2-carboxamide | C₁₄H₁₂N₂O₃ | A more complex derivative with additional benzyl substitution. |

Uniqueness

N,3-dihydroxynaphthalene-2-carboxamide is distinguished by its specific arrangement of hydroxyl and carboxamide groups on the naphthalene ring, which contributes to its unique biological activity profile compared to similar compounds. Its effectiveness against resistant bacteria positions it as a promising candidate for further research in pharmacology and medicinal chemistry .